Calpain Inhibitor XII

Vue d'ensemble

Description

L'Inhibiteur de la calpaïne XII est un inhibiteur réversible et sélectif de la calpaïne I Les calpaïnes sont des protéases à cystéine non lysosomales dépendantes du calcium, exprimées de manière ubiquitaire chez les mammifères et autres organismes . Ces enzymes jouent des rôles essentiels dans divers processus cellulaires, notamment la dégradation des protéines, la signalisation cellulaire et le remodelage tissulaire.

Méthodes De Préparation

Voies de synthèse:: La voie de synthèse de l'Inhibiteur de la calpaïne XII implique des réactions chimiques pour assembler sa structure moléculaire. Malheureusement, les détails spécifiques concernant la voie de synthèse ne sont pas facilement disponibles dans la littérature.

Méthodes de production industrielle:: Les informations concernant les méthodes de production industrielle à grande échelle de l'Inhibiteur de la calpaïne XII restent limitées. Les chercheurs le synthétisent généralement en laboratoire à des fins de recherche.

Analyse Des Réactions Chimiques

Types de réactions:: L'Inhibiteur de la calpaïne XII subit probablement diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Sans données explicites, nous ne pouvons que déduire en fonction de ses groupes fonctionnels et de sa réactivité.

Réactifs et conditions courants:: Bien que les réactifs et les conditions spécifiques ne soient pas documentés pour ce composé, nous pouvons spéculer que des techniques de synthèse organique standard sont utilisées. Celles-ci peuvent inclure des manipulations de groupe protecteur, des réactions de couplage et des étapes de purification.

Principaux produits:: Les principaux produits formés lors de la synthèse de l'Inhibiteur de la calpaïne XII dépendraient des réactions spécifiques impliquées. Sans données expérimentales, nous ne pouvons pas fournir de détails précis.

4. Applications de recherche scientifique

L'Inhibiteur de la calpaïne XII a été un outil précieux pour l'étude des calpaïnes dans divers processus :

Chimiotaxie des neutrophiles : Investigation sur la façon dont les calpaïnes influencent le mouvement des cellules immunitaires.

Signalisation neuronale : Compréhension du rôle de la calpaïne dans la fonction neuronale.

Réponse cardiaque à une blessure : Exploration de son impact sur le tissu cardiaque après une lésion.

5. Mécanisme d'action

Le composé exerce probablement ses effets en inhibant la calpaïne I. Les calpaïnes participent à la protéolyse, affectant le renouvellement des protéines et l'homéostasie cellulaire. Des recherches supplémentaires sont nécessaires pour élucider les cibles moléculaires précises et les voies impliquées.

Applications De Recherche Scientifique

Antiviral Properties

1. Mechanism of Action Against SARS-CoV-2

Calpain Inhibitor XII has been identified as a potent inhibitor of both the main protease (Mpro) of SARS-CoV-2 and the host protease cathepsin L. Studies have shown that CI-XII exhibits significant antiviral activity in cell culture, with an effective concentration (EC50) against SARS-CoV-2 ranging from 0.49 to 2.07 μM, depending on the assay used .

- Inhibition of Mpro : CI-XII demonstrates an IC50 value of approximately 0.45 μM against Mpro, indicating its effectiveness in inhibiting viral replication through direct action on the virus's enzymatic machinery .

- Inhibition of Cathepsin L : CI-XII also inhibits cathepsin L with an IC50 value of 1.62 nM, which is crucial for viral entry as it activates the viral spike protein . This dual mechanism enhances its antiviral efficacy.

2. Broad-Spectrum Antiviral Activity

Research indicates that CI-XII is not only effective against SARS-CoV-2 but also exhibits broad-spectrum activity against other coronaviruses such as SARS-CoV and MERS-CoV. This broad activity is attributed to its ability to inhibit both viral and host proteases, making it a promising candidate for further development as a therapeutic agent against emerging viral threats .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in vitro:

- Study on Pseudovirus Neutralization : In a pseudovirus neutralization assay using Vero E6 cells, CI-XII significantly reduced viral entry, supporting its role in inhibiting cathepsin L-mediated activation of the spike protein .

- Drug Time-of-Addition Experiment : This experiment demonstrated that CI-XII inhibited HCoV-OC43 replication at early stages of infection, confirming its potential to block initial viral entry effectively .

Comparative Data Table

The following table summarizes key findings related to this compound's antiviral activity compared to other inhibitors:

| Compound | Target Enzyme | IC50 (nM) | EC50 (μM) | Notes |

|---|---|---|---|---|

| This compound | Mpro | 450 | 0.49 | Dual action on Mpro and cathepsin L |

| Cathepsin L | 1.62 | 2.07 | Significant reduction in pseudovirus entry | |

| GC-376 | Mpro | 30 | 3.37 | More potent against Mpro but less effective than CI-XII in cellular assays |

| Boceprevir | Mpro | 1000 | N/A | Weaker inhibition compared to CI-XII |

Mécanisme D'action

The compound likely exerts its effects by inhibiting calpain I. Calpains participate in proteolysis, affecting protein turnover and cellular homeostasis. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Malheureusement, les comparaisons directes avec des composés similaires sont rares dans la littérature disponible. L'unicité de l'Inhibiteur de la calpaïne XII réside dans sa sélectivité pour la calpaïne I.

Composés similaires:: Bien qu'aucun analogue spécifique ne soit mentionné, d'autres inhibiteurs de la calpaïne (par exemple, la calpéptine, le MDL-28170) présentent des profils d'inhibition des protéases plus larges .

Activité Biologique

Calpain Inhibitor XII (CI-XII) is a compound that has garnered attention for its potential antiviral properties, particularly against SARS-CoV-2. This article explores the biological activity of CI-XII, focusing on its mechanisms of action, efficacy in inhibiting viral replication, and structural characteristics. The findings are supported by various studies, including case studies and experimental data.

Calpain inhibitors, including CI-XII, exhibit dual mechanisms of action against viral infections. They primarily inhibit:

- Viral Main Protease (Mpro) : CI-XII shows significant inhibition of the SARS-CoV-2 Mpro with an IC50 value of approximately 0.45 µM, indicating its effectiveness in disrupting viral replication processes .

- Host Protease Cathepsin L : CI-XII also inhibits cathepsin L, a host protease critical for the entry of SARS-CoV-2 into cells. This dual inhibition enhances its antiviral activity beyond that of traditional protease inhibitors .

Table 1: Inhibition Potency of this compound

| Compound | Target | IC50 (µM) | EC50 (µM) |

|---|---|---|---|

| This compound | Mpro | 0.45 | 0.49 |

| This compound | Cathepsin L | - | 2.07 |

| GC-376 | Mpro | 0.03 | 3.37 |

Efficacy in Antiviral Activity

Research indicates that CI-XII not only inhibits viral entry but also reduces viral replication effectively. In cell culture studies, CI-XII demonstrated a significant reduction in SARS-CoV-2 pseudoviral particle entry into Vero E6 cells, showcasing its potential as an antiviral agent .

Case Study: SARS-CoV-2 Pseudovirus Neutralization Assay

In a study assessing the antiviral activity of CI-XII against SARS-CoV-2, researchers performed a pseudovirus neutralization assay. The results indicated that:

- Early Stage Inhibition : CI-XII effectively inhibited viral entry when administered at the onset of infection.

- Reduced Efficacy Over Time : The antiviral potency decreased when introduced at later stages of viral replication, highlighting the importance of timing in therapeutic application .

Structural Insights

X-ray crystallography studies have provided valuable insights into how CI-XII interacts with Mpro. Notably, CI-XII adopts an "inverted binding pose," which allows for a snug fit within the active site of Mpro, optimizing its inhibitory effect . This structural information is crucial for the design of more effective inhibitors targeting both viral and host proteases.

Table 2: Structural Characteristics of this compound

| Feature | Description |

|---|---|

| Binding Mode | Inverted binding pose |

| Interaction with Mpro | Tight fit in active binding sites |

| Potential for Drug Resistance | Dual target mechanism reduces resistance risk |

Propriétés

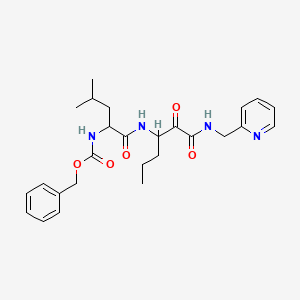

IUPAC Name |

benzyl N-[1-[[1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N4O5/c1-4-10-21(23(31)25(33)28-16-20-13-8-9-14-27-20)29-24(32)22(15-18(2)3)30-26(34)35-17-19-11-6-5-7-12-19/h5-9,11-14,18,21-22H,4,10,15-17H2,1-3H3,(H,28,33)(H,29,32)(H,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVWMBFPIAQRHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C(=O)NCC1=CC=CC=N1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.